(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide
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Overview
Description
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide is a metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This compound is formed through the glucuronidation of (E)-3-Hydroxy Tamoxifen, which enhances its solubility and facilitates its excretion from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide typically involves the glucuronidation of (E)-3-Hydroxy Tamoxifen. This reaction is catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which transfer the glucuronic acid moiety from uridine diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of (E)-3-Hydroxy Tamoxifen. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger volumes. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of (E)-3-Hydroxy Tamoxifen.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions involving UDPGA and UGT enzymes.
Major Products Formed
Hydrolysis: (E)-3-Hydroxy Tamoxifen and glucuronic acid.
Conjugation: this compound.
Scientific Research Applications
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide has several applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in the metabolism and excretion of tamoxifen.
Medicine: Explored for its potential effects on estrogen receptor signaling and breast cancer treatment.
Industry: Utilized in the development of analytical methods for detecting tamoxifen metabolites in biological samples.
Mechanism of Action
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide exerts its effects primarily through its parent compound, (E)-3-Hydroxy Tamoxifen. The glucuronidation process enhances the solubility and excretion of the compound, reducing its bioavailability and activity. The molecular targets include estrogen receptors, where (E)-3-Hydroxy Tamoxifen acts as an antagonist, inhibiting estrogen-mediated signaling pathways involved in breast cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: The parent compound, used in breast cancer treatment.
4-Hydroxy Tamoxifen: Another active metabolite with potent anti-estrogenic effects.
N-Desmethyl Tamoxifen: A metabolite with similar pharmacological properties.
Uniqueness
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide is unique due to its enhanced solubility and excretion profile compared to its parent compound and other metabolites. This property makes it an important compound for studying the pharmacokinetics and metabolism of tamoxifen.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO8/c1-4-25(20-9-6-5-7-10-20)26(21-13-15-23(16-14-21)39-18-17-33(2)3)22-11-8-12-24(19-22)40-32-29(36)27(34)28(35)30(41-32)31(37)38/h5-16,19,27-30,32,34-36H,4,17-18H2,1-3H3,(H,37,38)/b26-25+/t27-,28-,29+,30-,32+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJQVSGWCSTGGW-OFKVRPASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857841 |
Source
|
Record name | 3-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165460-33-3 |
Source
|
Record name | 3-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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